Sebacoyl chloride
Overview
Description
Sebacoyl chloride is a compound that has been utilized in various chemical syntheses and applications. It is a dicarboxylic acid chloride that serves as a monomer or cross-linking agent in the production of polyesters and polythioesters, as well as in the formation of coordination polymers with metals like iron . Its reactivity with different functional groups, such as hydroxyl, amine, and thiol groups, makes it a versatile reagent in polymer chemistry.
Synthesis Analysis
Sebacoyl chloride has been employed in the synthesis of cross-linked copolyesters containing kraft lignin, where it acts as a co-monomer alongside terephthaloyl chloride and polyethylene glycol (PEG) . The synthesis process involves bulk polymerization, and the resulting thermosets' properties are influenced by factors such as the COCl/OH ratio, the percentage of kraft lignin, and the molecular weight of PEG used . Additionally, sebacoyl chloride has been used in the synthesis of linear unsaturated oligo-anhydrides, which are then reacted with PEG to produce di- and tri-block copolymers .
Molecular Structure Analysis
The molecular structure of sebacoyl chloride-derived compounds has been characterized using various spectroscopic techniques. For instance, the structure of aliphatic-aromatic polythioesters synthesized from sebacoyl chloride was determined through elemental analysis, infrared spectra, and X-ray analysis . Similarly, the chemical structures of novel compounds derived from sebacoyl isothiocyanate, a related compound, were confirmed by spectroscopic analyses .
Chemical Reactions Analysis
Sebacoyl chloride reacts with different functional groups to form various chemical structures. It has been used to prepare a series of N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives by reacting with NH4SCN and amino acid or their ester hydrochlorides . The kinetics of its polycondensation with α,ω-alkane dioles have been described by a second-order law, with the rate constants being independent of the chain length of the dioles .
Physical and Chemical Properties Analysis
The physical and chemical properties of sebacoyl chloride-derived materials have been extensively studied. For example, the thermal properties of copolyesters containing sebacoyl chloride were investigated, revealing the influence of lignin content and PEG molecular weight on the materials' thermal stability . The thermal decomposition kinetics of an Iron (II) coordination polymer of sebacoyl bis(isonicotinoylhydrazone) were analyzed, showing that the decomposition occurs in multiple stages, with the loss of water molecules followed by the breakdown of the chelating ligand . The quality of polythioesters synthesized from sebacoyl chloride was estimated based on their reduced viscosity and yield, and their thermal, mechanical, electrical, and chemical properties were determined .
Scientific Research Applications
Synthesis of Cross-Linked Copolyesters
Sebacoyl chloride was used in the synthesis of cross-linked copolyesters containing kraft lignin, along with terephthaloyl chloride. This process involved bulk polymerization, using polyethylene glycol as a co-monomer and solvent for lignin. The study explored the effects of different variables on yield and thermal properties of these thermosets (Guo & Gandini, 1991).
Synthesis of N,N'-bis(salicyloyl)sebacic Acid Dihydrazide
This compound was synthesized using sebacoyl chloride and salicylic hydrazide, or salicylic chloride and sebacic dihydrazide. The study detailed optimal reaction conditions and achieved a yield of 80% under certain conditions (Qing-jiao, 2009).
Study on Hydrolysis in Interphase Polycondensation
Research on the hydrolysis of dicarboxylic acid chlorides, including sebacoyl chloride, under conditions of interphase polycondensation, was conducted. This study revealed that the rate of hydrolysis of sebacoyl chloride increased with temperature and alkali concentration (Korshak et al., 1962).
Development of Anti-HIV Compounds
Sebacoyl chloride was used in the preparation of N,N-bis(substituted-alkyl-2-thioureido)alkyl carboxylic acid or ester derivatives, which were tested for their inhibitory activity against HIV-1 and HIV-2 in MT-4 cells (Al-Masoudi et al., 2010).
Formation of Dye-Containing Polymers
Sebacoyl chloride was reacted with commercially available dyes to form polymers through interfacial polycondensation. The polymers created were capable of absorbing visible light in solution (Shiba et al., 1973).
Macrocyclic Polyesters Synthesis
In a study on macrocyclic polyesters, sebacoyl chloride was polycondensed with various diols, including 2-stanna-1,3-dioxepane, to produce macrocyclic polyesters as the main reaction products (Kricheldorf et al., 1999).
Application in Metal Ion Removal
Modified chitosan hydrogel, synthesized from sebacoyl chloride, displayed remarkable adsorption capabilities for metal ions like Hg2+, Ni2+, and Co2+ from aqueous solutions, showing potential for environmental applications (Kandile & Mohamed, 2019).
Biodegradable Copolyesters Synthesis
Sebacoyl chloride was used for the synthesis of a new class of biodegradable copolyesters, demonstrating its utility in the development of environmentally friendly materials (Kricheldorf & Gomourachvili, 1997).
Safety And Hazards
Sebacoyl chloride is considered hazardous. It is corrosive to metals, harmful if swallowed, fatal in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling Sebacoyl chloride .
Future Directions
Sebacoyl chloride can be used as a lipophilic monomer for the formation of polyamide microcapsules by an interfacial polycondensation reaction . It can also be utilized in the synthesis of modified chitosan nanoparticle hydrogels with high absorption capacity and high swelling ratio for the removal of metal ions from an aqueous solution . Furthermore, it can be used in the preparation of sebacic biscyclocarbonate, which can be used in the synthesis of biobased nonisocyanate polyurethanes .
properties
IUPAC Name |
decanedioyl dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)Cl)CCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059397 | |
Record name | Decanedioyl dichloride | |
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Molecular Weight |
239.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
Record name | Sebacoyl chloride | |
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Product Name |
Sebacoyl chloride | |
CAS RN |
111-19-3 | |
Record name | Sebacoyl chloride | |
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Record name | Sebacoyl chloride | |
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Record name | Sebacoyl chloride | |
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Record name | Decanedioyl dichloride | |
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Record name | Decanedioyl dichloride | |
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Record name | Sebacoyl dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.495 | |
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Record name | Sebacoyl chloride | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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